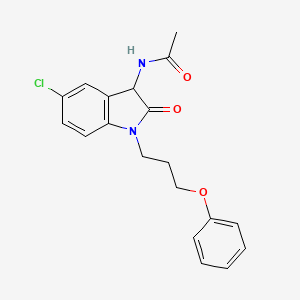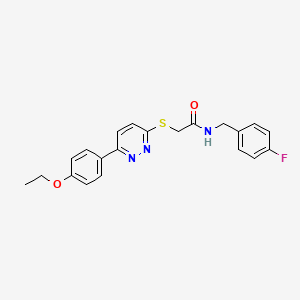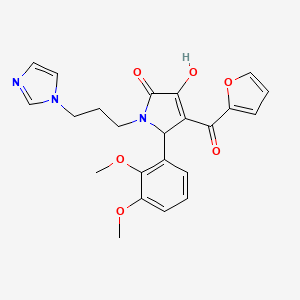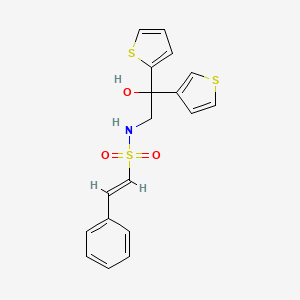
(1,1-Dimethylsilolan-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1,1-Dimethylsilolan-3-yl)methanol”, also known as DMSM, is a colorless, odorless, and viscous liquid. It has a molecular formula of C7H16OSi and a molecular weight of 144.289 .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, it’s worth noting that similar compounds can be synthesized through various methods. For instance, Dimethoxymethane (DMM), a versatile chemical with applications in many industries, can be produced through the reaction of methanol and formaldehyde in the presence of acid catalysts or, directly, through the selective oxidation of methanol over catalysts with redox and acid functionalities .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H16OSi/c1-9(2)4-3-7(5-8)6-9/h7-8H,3-6H2,1-2H3 . This indicates the presence of carbon ©, hydrogen (H), oxygen (O), and silicon (Si) atoms in the molecule .
Physical And Chemical Properties Analysis
“this compound” is a colorless, odorless, and viscous liquid. Its molecular formula is C7H16OSi and it has a molecular weight of 144.289 .
Wirkmechanismus
The mechanism of action of (1,1-Dimethylsilolan-3-yl)methanol is not fully understood. However, it is believed that the compound inhibits the growth of microorganisms by disrupting their cell membranes. The compound may also interact with various enzymes and proteins, leading to the inhibition of their activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1,1-Dimethylsilolan-3-yl)methanol in lab experiments include its unique properties, which make it a versatile tool for studying various biological and physiological processes. The compound is also relatively easy to synthesize and purify, making it readily available for use in research. However, the limitations of using the compound include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for research involving (1,1-Dimethylsilolan-3-yl)methanol. These include:
1. Further investigation of the compound's antibacterial and antifungal properties, with the aim of developing new antibiotics.
2. Exploration of the compound's anti-inflammatory properties, with the aim of developing new treatments for inflammatory diseases.
3. Investigation of the compound's potential as a reagent in the synthesis of new pharmaceuticals.
4. Development of new methods for synthesizing and purifying the compound, with the aim of improving its availability for research.
5. Investigation of the compound's potential toxicity and safety profile, with the aim of ensuring its safe use in research and potential clinical applications.
In conclusion, this compound is a versatile and unique compound that has been widely used in scientific research. Its potential as a tool for studying various biological and physiological processes makes it a promising candidate for further investigation in the field of medicine and drug development. However, further research is needed to fully understand the compound's mechanism of action, potential toxicity, and safety profile.
Synthesemethoden
The synthesis of (1,1-Dimethylsilolan-3-yl)methanol involves the reaction between trimethylsilyl chloride and methanol in the presence of a catalyst such as zinc chloride. The reaction produces a mixture of products, which can be separated and purified using various methods such as distillation and chromatography.
Wissenschaftliche Forschungsanwendungen
(1,1-Dimethylsilolan-3-yl)methanol has been extensively used in scientific research as a tool for studying various biological and physiological processes. It has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. The compound has also been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals.
Eigenschaften
IUPAC Name |
(1,1-dimethylsilolan-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OSi/c1-9(2)4-3-7(5-8)6-9/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYKICWMGGPWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(C1)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2948799.png)



![8-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948805.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-bromobenzenesulfonamide](/img/structure/B2948809.png)



![N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2948816.png)
![5-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2948817.png)
